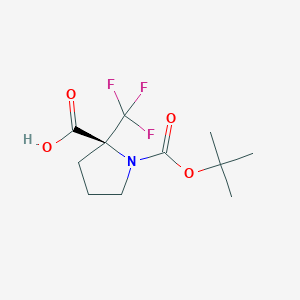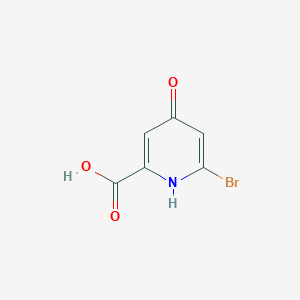
(S)-1-(t-Butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(t-Butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, commonly referred to as (S)-tBuFMP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a chiral molecule with a unique structure and chemical properties, making it useful for synthesizing other compounds and in a variety of laboratory experiments.
Wirkmechanismus
(S)-tBuFMP is a chiral molecule, meaning it has two different optical isomers, or enantiomers, which can exist in either a right-handed or left-handed version. This property makes it useful for synthesizing other compounds and in a variety of laboratory experiments. It can act as an acid-base catalyst, allowing it to facilitate the formation of bonds between molecules. It can also act as an enzyme inhibitor, blocking the activity of certain enzymes in biological systems.
Biochemical and Physiological Effects
(S)-tBuFMP has been shown to have a variety of biochemical and physiological effects. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It can also bind to certain proteins and receptors in the body, modulating their activity and influencing the body’s response to various stimuli. In addition, it has been shown to have anti-inflammatory, antifungal, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-tBuFMP has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also soluble in most organic solvents, making it easy to work with in the lab. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, its chiral nature can make it difficult to work with in some cases, as the wrong enantiomer may be produced in some reactions.
Zukünftige Richtungen
There are many potential future directions for (S)-tBuFMP. It could be used to develop new drugs, materials, and catalysts. It could also be used to study the structure and function of proteins and to investigate the effects of environmental factors on biological systems. Additionally, it could be used to synthesize other compounds and to study enzyme-catalyzed reactions. Finally, its antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications.
Synthesemethoden
(S)-tBuFMP can be synthesized through a two-step process. The first step involves the reaction of trifluoromethylpyrrolidine-2-carboxylic acid with t-butylchloroformate in the presence of triethylamine to form the intermediate (S)-2-(t-butoxycarbonyl)-trifluoromethylpyrrolidine-2-carboxylic acid. The second step involves the reaction of the intermediate with potassium carbonate in the presence of dimethylformamide to form the desired (S)-tBuFMP.
Wissenschaftliche Forschungsanwendungen
(S)-tBuFMP has been used in many scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. It has also been used to study the structure and function of proteins, to develop new materials, and to investigate the effects of environmental factors on biological systems.
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJQIQYOUVHHSZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)








![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

